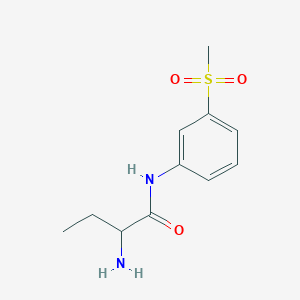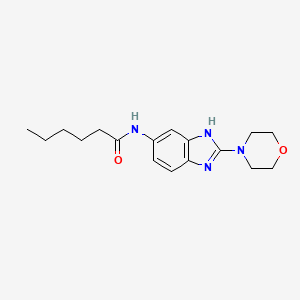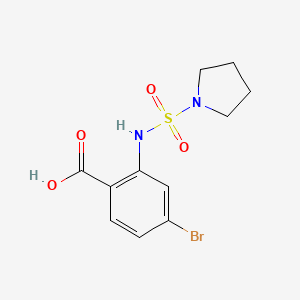
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone, also known as HPEMPE, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and has been the subject of extensive research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antioxidant effects, which may help to protect against oxidative stress and damage. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone in lab experiments is its relatively low toxicity and high purity. Additionally, its potential therapeutic applications make it an attractive compound for further investigation. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to improve yield and purity. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future studies may also explore the use of this compound in combination with other compounds for enhanced therapeutic effects. Finally, the potential use of this compound as a diagnostic tool for certain diseases may also be explored.
Synthesis Methods
The synthesis of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone involves the reaction of 1-(2-methylpiperidin-1-yl)ethanone with 4-hydroxythiophenol in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an analgesic and antitumor agent.
properties
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-4-2-3-9-15(11)14(17)10-18-13-7-5-12(16)6-8-13/h5-8,11,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSZDVAHCQNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)



![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)